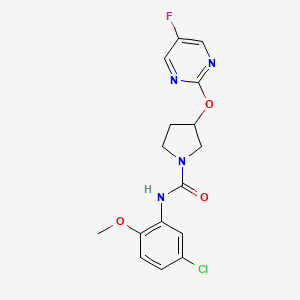

N-(5-chloro-2-methoxyphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFN4O3/c1-24-14-3-2-10(17)6-13(14)21-16(23)22-5-4-12(9-22)25-15-19-7-11(18)8-20-15/h2-3,6-8,12H,4-5,9H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFWJSFDYPNAFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Introduction of the Fluoropyrimidine Group: This step often involves a nucleophilic substitution reaction where a fluoropyrimidine derivative reacts with a suitable leaving group on the pyrrolidine ring.

Attachment of the Chloro-Methoxyphenyl Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, where the chloro-methoxyphenyl group is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyrimidine ring or the carbonyl group, potentially converting them to amines or alcohols.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid, while reduction of the carbonyl group might produce an alcohol.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions or cellular pathways.

Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methoxyphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoropyrimidine group could play a crucial role in binding to nucleic acids or proteins, while the pyrrolidine ring might influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Analog 1: N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarboxamide

- Structure : Lacks the 3-((5-fluoropyrimidin-2-yl)oxy) substituent present in the target compound.

- Molecular Weight : 254.71 g/mol (vs. higher molecular weight for the target compound due to the additional pyrimidine group) .

- Functional Implications : The absence of the fluoropyrimidine ether moiety likely reduces kinase selectivity and binding affinity compared to the target compound. Simpler analogs like this are often used as intermediates in synthesizing more complex derivatives.

Analog 2: (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide

- Structure : Features a pyrazolo-pyrimidine scaffold instead of a pyrimidin-2-yl ether. The pyrrolidine carboxamide is retained but modified with a hydroxypyrrolidine group.

- Bioactivity: A known tyrosine kinase (TRK) inhibitor with demonstrated antitumor activity .

- Key Differences : The pyrazolo-pyrimidine core may enhance π-π stacking interactions with kinase active sites compared to the target compound’s pyrimidine ether. The hydroxyl group in this analog could influence solubility and metabolic stability.

Analog 3: KEV (N-[3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide)

Physicochemical Properties

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C₁₈H₁₉ClFN₄O₃

- Molecular Weight : 394.8 g/mol

- CAS Number : 2034249-67-5

The compound exhibits its biological effects primarily through interactions with specific cellular targets involved in cancer proliferation and microbial resistance. The presence of the pyrrolidine and fluoropyrimidine moieties suggests potential mechanisms related to nucleic acid synthesis inhibition and modulation of signaling pathways critical for cell survival and proliferation.

In Vitro Studies

Research has demonstrated that derivatives similar to this compound exhibit potent anticancer activity against various cancer cell lines, including:

In a comparative study, the compound was found to be more effective than standard chemotherapeutic agents like cisplatin, indicating its potential as a novel therapeutic agent.

Case Studies

A notable case study involved the administration of the compound in a mouse model of lung cancer. The results indicated significant tumor reduction compared to control groups, with minimal toxicity observed in non-cancerous tissues, suggesting a favorable therapeutic index.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against multidrug-resistant strains, particularly:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 µg/mL | |

| Klebsiella pneumoniae | 0.5 µg/mL | |

| Pseudomonas aeruginosa | 2 µg/mL |

These findings highlight its potential utility in treating infections caused by resistant bacterial strains, which are a growing concern in clinical settings.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the pyrrolidine ring or substitutions on the phenyl groups can significantly alter potency and selectivity against various targets.

Q & A

Basic Research Question

- Enzyme Assays : Use fluorogenic or chromogenic substrates in kinetic assays to measure inhibition constants (Ki). For example, if targeting kinases, employ ADP-Glo™ assays to quantify ATP consumption .

- Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) can determine IC₅₀ values for receptor affinity .

- Positive Controls : Compare results with known inhibitors (e.g., staurosporine for kinases) to validate assay robustness .

What advanced analytical techniques are required to resolve structural ambiguities in this compound?

Advanced Research Question

- NMR Spectroscopy : ¹H/¹³C NMR (500 MHz) in DMSO-d₆ or CDCl₃ can confirm regiochemistry of substituents (e.g., distinguishing 5-fluoropyrimidin-2-yl vs. 4-fluoropyrimidin-2-yl) .

- X-ray Crystallography : Single-crystal analysis provides absolute stereochemistry and hydrogen-bonding patterns, critical for structure-activity relationship (SAR) studies .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₇H₁₅ClFN₃O₃) with <2 ppm error .

How should researchers address discrepancies in bioactivity data across different assay platforms?

Advanced Research Question

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR vs. enzyme assays) .

- Solubility Check : Measure compound solubility in assay buffers (e.g., DMSO tolerance ≤1%) to exclude false negatives due to precipitation .

- Metabolic Stability : Use liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) skews IC₅₀ values .

What strategies are recommended for optimizing the compound’s physicochemical properties for in vivo studies?

Basic Research Question

- LogP Measurement : Determine octanol-water partition coefficient via shake-flask method to predict membrane permeability .

- Salt Formation : Improve aqueous solubility by forming hydrochloride or sodium salts .

- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester prodrugs to enhance bioavailability .

How can computational methods aid in predicting off-target interactions for this compound?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against kinase or GPCR homology models .

- Pharmacophore Mapping : Align compound features (e.g., fluoropyrimidine as a hydrogen-bond acceptor) with known active sites .

- Machine Learning : Train models on ChEMBL bioactivity data to predict polypharmacology risks .

What experimental approaches are used to study metabolic stability and potential drug-drug interactions?

Advanced Research Question

- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH to identify major Phase I metabolites via LC-MS/MS .

- CYP Inhibition Assays : Test inhibition of CYP3A4/2D6 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

How can researchers design SAR studies to improve selectivity for a target enzyme?

Basic Research Question

- Analog Synthesis : Replace the 5-fluoropyrimidinyl group with bioisosteres (e.g., 5-chloro or 5-cyano) to assess impact on potency .

- Fragment Replacement : Substitute pyrrolidine with piperidine or azetidine to probe steric effects .

- Activity Cliffs : Compare IC₅₀ values of analogs to identify critical substituents .

What are the best practices for scaling up synthesis without compromising purity?

Advanced Research Question

- Process Chemistry : Optimize solvent volume (e.g., switch from DMF to THF for easier removal) and use flow reactors for exothermic steps .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

How should stability studies be designed to assess degradation under physiological conditions?

Basic Research Question

- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline buffers (pH 1–13) .

- HPLC Analysis : Track degradation products using a C18 column and gradient elution (0.1% TFA in water/acetonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.